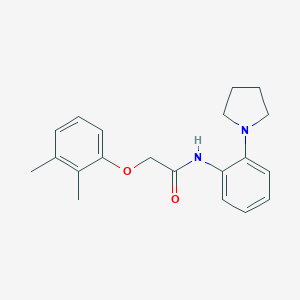![molecular formula C20H23ClN2O4 B243836 3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243836.png)
3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of 3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell growth and proliferation. It has also been found to inhibit the activity of the cannabinoid receptor CB1, which is involved in the regulation of appetite, pain, and mood.
Biochemical and Physiological Effects
3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to have anti-inflammatory effects and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to have neuroprotective effects and has been used in the treatment of neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has several advantages for lab experiments. It is a highly specific inhibitor of CK2 and CB1, making it a valuable tool for studying the role of these proteins in various cellular processes. Additionally, this compound has been found to have low toxicity and is well-tolerated in animals. However, there are also some limitations to the use of this compound in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer to cells or animals. Additionally, this compound has a short half-life in vivo, which can limit its effectiveness in certain experiments.
未来方向
There are several future directions for the study of 3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide. One potential direction is the development of new drugs based on this compound. This compound has been found to have potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases, and further research could lead to the development of new drugs that are more effective and less toxic than current treatments. Another potential direction is the study of the mechanism of action of this compound. Although the mechanism of action is not fully understood, further research could lead to a better understanding of the role of CK2 and CB1 in various cellular processes. Additionally, further research could be conducted to improve the solubility and half-life of this compound, which would make it a more effective tool for studying the role of these proteins in vivo.
合成方法
The synthesis method of 3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide involves the reaction of 2-(4-morpholinyl)aniline with 5-methoxy-2-nitrobenzoic acid in the presence of a reducing agent such as iron powder or tin chloride. The resulting product is then reacted with 3-chloro-4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to obtain 3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide.
科学研究应用
3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. It has been found to have various pharmacological properties and has been used in the development of new drugs. This compound has been found to have potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases.
属性
分子式 |
C20H23ClN2O4 |
|---|---|
分子量 |
390.9 g/mol |
IUPAC 名称 |
3-chloro-4-ethoxy-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C20H23ClN2O4/c1-3-27-19-7-4-14(12-16(19)21)20(24)22-17-13-15(25-2)5-6-18(17)23-8-10-26-11-9-23/h4-7,12-13H,3,8-11H2,1-2H3,(H,22,24) |
InChI 键 |
NJNZSSGIWFVHRP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3)Cl |
规范 SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-dimethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243753.png)
![N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243754.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243755.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243757.png)

![N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide](/img/structure/B243759.png)

![2-(4-bromophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide](/img/structure/B243763.png)
![5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide](/img/structure/B243765.png)


![4-cyano-2-fluoro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243770.png)
![4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243771.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3,5-dimethoxybenzamide](/img/structure/B243775.png)